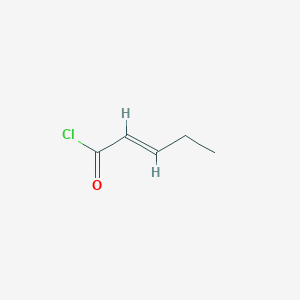

(E)-pent-2-enoyl chloride

Description

Significance and Research Context of α,β-Unsaturated Acyl Chlorides

α,β-Unsaturated acyl chlorides belong to a class of organic compounds that serve as highly reactive and versatile synthons in organic chemistry. Their significance lies in their conjugated system, where the C=C double bond is linked to the C=O of the acyl chloride. wikipedia.org This conjugation results in extended electronic delocalization, creating two distinct electrophilic centers: the carbonyl carbon (C-1) and the β-carbon (C-3). This electronic feature makes them susceptible to attack by nucleophiles at either site, a pattern of reactivity known as vinylogous reactivity. wikipedia.org

These compounds are fundamental precursors for a wide array of chemical transformations. A common method for their preparation involves treating the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. researchgate.net Once formed, their synthetic potential is vast. They are key reactants in various catalytic processes designed to build molecular complexity with high efficiency and selectivity.

Recent research has highlighted their utility in several advanced synthetic applications:

Palladium-Catalyzed Cross-Coupling Reactions: α,β-Unsaturated acyl chlorides can be coupled with arylboronic acids in Suzuki-Miyaura type reactions to efficiently synthesize aromatic α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org This method provides a valuable alternative to traditional Friedel-Crafts acylation. organic-chemistry.org

Organocatalytic Cycloadditions: In the presence of chiral catalysts, such as cinchona alkaloids, they undergo [4+2] cyclocondensation reactions with imines. rsc.org This process yields highly substituted dihydropyridinones with excellent enantioselectivity, which are precursors to optically active piperidine (B6355638) derivatives. rsc.org

Generation of Acylammonium Intermediates: They react with Lewis bases, like chiral pyridine (B92270) derivatives or isothioureas, to form α,β-unsaturated acylammonium salts in situ. rsc.orgnih.gov These transient intermediates exhibit enhanced electrophilicity at the β-position, facilitating a range of transformations including Michael additions, domino reactions, and cycloadditions with high stereochemical control. rsc.orgnih.gov

The diverse reactivity of this class of compounds makes them indispensable tools for constructing carbocycles and heterocycles, many of which are core structures in natural products and pharmaceutical agents. nih.gov (E)-pent-2-enoyl chloride, as a specific member of this class, is employed in these contexts, for instance, in the acylation of chiral auxiliaries to synthesize precursors for chiral fluorinated amino acids. rsc.org

Key Reactions Involving α,β-Unsaturated Acyl Chlorides

| Reaction Type | Description | Significance |

|---|---|---|

| Nucleophilic Acyl Substitution | The acyl chloride group reacts with nucleophiles (e.g., alcohols, amines) to form esters, amides, etc. smolecule.com | Fundamental for introducing the α,β-unsaturated carbonyl moiety. |

| Conjugate (Michael) Addition | Nucleophiles attack the electrophilic β-carbon of the alkene. wikipedia.org | Forms new carbon-carbon or carbon-heteroatom bonds at the β-position. |

| Diels-Alder Reactions | The electron-deficient alkene acts as a dienophile, reacting with dienes to form six-membered rings. smolecule.com | A powerful method for constructing cyclic systems with high stereocontrol. |

| Palladium-Catalyzed Coupling | Coupling with organometallic reagents (e.g., arylboronic acids) to form ketones. organic-chemistry.org | Efficient C-C bond formation, particularly for aromatic ketones. |

| Organocatalytic Annulations | Reaction with bis-nucleophiles, often initiated via an acylammonium intermediate, to form rings. rsc.orgnih.gov | Enables asymmetric synthesis of complex heterocyclic and carbocyclic structures. |

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-2-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTYFDRFBJPGRW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E Pent 2 Enoyl Chloride and Analogs

Conventional Synthetic Routes

Traditional methods for the preparation of (E)-pent-2-enoyl chloride and similar acyl chlorides often rely on well-established reactions involving chlorinating agents.

Carboxylic Acid Chlorination

The most direct and widely employed method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, (E)-pent-2-enoic acid. smolecule.com This transformation is typically achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). smolecule.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the desired acyl chloride. libretexts.orgchemguide.co.ukchemguide.co.ukchemtube3d.com Similarly, oxalyl chloride also produces gaseous byproducts. chemicalbook.com

The general reaction involves treating the carboxylic acid with the chlorinating agent, often in an inert solvent. For instance, the reaction can be carried out by adding oxalyl chloride dropwise to a solution of the carboxylic acid and a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) at low temperatures (e.g., 0 °C), followed by warming to room temperature. amazonaws.com The use of a catalyst like DMF can accelerate the reaction.

Table 1: Common Chlorinating Agents for Carboxylic Acid Conversion

| Chlorinating Agent | Formula | Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify purification. libretexts.orgchemguide.co.ukchemguide.co.ukchemtube3d.com |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Gaseous byproducts, mild reaction conditions. chemicalbook.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Effective but produces a liquid byproduct. libretexts.orgchemguide.co.uksavemyexams.com |

Alkene Hydrohalogenation and Subsequent Chlorination

An alternative, though less direct, pathway to saturated acyl chlorides involves the hydrohalogenation of an alkene followed by further synthetic manipulations. For unsaturated acyl chlorides like this compound, this route is less common. The typical hydrohalogenation of an alkene involves the addition of a hydrogen halide (e.g., HCl, HBr) across the double bond to form a haloalkane. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction generally follows Markovnikov's rule, where the halogen adds to the more substituted carbon of the double bond. wikipedia.orgkhanacademy.org Subsequent steps would be required to introduce the carbonyl chloride functionality, making this a multi-step and often less efficient approach compared to direct carboxylic acid chlorination.

Direct Chlorination of Carbonyl Precursors

The direct chlorination of α,β-unsaturated aldehydes can be a viable route to the corresponding acyl chlorides. Research has shown that α,β-unsaturated carbonyl compounds can react with free chlorine. acs.orgnih.gov However, this method can be complex and may lead to side reactions, such as addition to the double bond. The reaction conditions need to be carefully controlled to favor the desired oxidation and chlorination at the carbonyl group.

Alpha-Halogenation Strategies

Alpha-halogenation strategies typically focus on introducing a halogen at the α-position of a carbonyl compound. For the synthesis of this compound, this would involve halogenating a precursor that already contains the pent-2-enoyl structure. While methods exist for the α-chlorination of carboxylic acids using reagents like trichloroisocyanuric acid in the presence of a small amount of an acid chloride precursor, this would result in an α-chloro acyl chloride rather than the desired this compound. researchgate.net One-pot procedures for the synthesis of (Z)-α-chloro-α,β-unsaturated esters from alcohols have been developed, which involve an oxidation-chlorination-Wittig sequence. arabjchem.org However, this produces a different structural isomer and functional group.

Green Chemistry Approaches in Acyl Chloride Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This includes the synthesis of acyl chlorides under milder and more sustainable conditions.

Metal-Free and Neutral Conditions

A significant advancement in green chemistry is the development of metal-free methods for chemical transformations. nih.govacs.orgjove.com For acyl chloride synthesis, this avoids the use of potentially toxic and expensive metal catalysts. nih.govacs.orgjove.com

One approach involves the use of reagents that allow for the conversion of carboxylic acids to acyl chlorides under neutral conditions. For example, the reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide has been shown to produce carboxylic acid chlorides under neutral conditions. acs.org Another method utilizes Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine), which can convert carboxylic acids to their corresponding chlorides under strictly neutral conditions, which is particularly useful for sensitive substrates. reddit.comsigmaaldrich.com

Table 2: Comparison of Conventional and Green Approaches for Acyl Chloride Synthesis

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often harsh (e.g., SOCl₂, PCl₅) | Milder reagents, catalytic systems |

| Catalysts | May involve heavy metals | Often metal-free nih.govacs.orgjove.com |

| Conditions | Can require high temperatures | Often milder, neutral conditions acs.orgsigmaaldrich.com |

| Solvents | Often chlorinated organic solvents | Greener solvents (e.g., water, buffered solutions) tandfonline.comresearchgate.net |

| Byproducts | Can be corrosive and require neutralization | Often less hazardous or gaseous byproducts |

Solvent-Free Methods

The synthesis of acyl chlorides, including this compound, can be efficiently achieved under solvent-free conditions, a key principle of green chemistry that aims to reduce waste and environmental impact. These methods often involve the direct reaction of the corresponding carboxylic acid with a chlorinating agent, either neat or in the melt.

One of the most common reagents for this transformation is thionyl chloride (SOCl₂). commonorganicchemistry.comchemistrysteps.com In a typical solvent-free procedure, the carboxylic acid, such as (E)-pent-2-enoic acid, is treated directly with neat thionyl chloride. commonorganicchemistry.comrsc.org The reaction mixture is typically heated at reflux to drive the conversion. commonorganicchemistry.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the purification of the resulting this compound. chemistrysteps.comorganicchemistrytutor.com

Another effective, solvent-free approach utilizes bis(trichloromethyl) carbonate (BTC), also known as triphosgene. A patented method describes the preparation of aliphatic acid chlorides by reacting the carboxylic acid with BTC in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com The reaction proceeds by heating the mixture, followed by distillation to isolate the pure acyl chloride. google.com This process is highlighted as being simple, rapid, and having minimal environmental pollution due to the absence of a solvent. google.com

Phosgene (B1210022) (COCl₂) has also been employed for the solvent-free synthesis of acyl chlorides from carboxylic acids. google.comwikipedia.org The reaction can be performed by passing gaseous phosgene into the molten carboxylic acid, often with a catalyst, to yield the phosgene-free acyl chloride directly. google.com

Table 1: Comparison of Solvent-Free Methods for Acyl Chloride Synthesis

| Reagent | Catalyst | Conditions | Advantages |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | None required | Neat, reflux | Gaseous byproducts, simple work-up. commonorganicchemistry.comchemistrysteps.comorganicchemistrytutor.com |

| Bis(trichloromethyl) Carbonate (BTC) | DMF (catalytic) | Heating, distillation | Solid reagent, simple process, short reaction time. google.com |

| Phosgene (COCl₂) | N,N-dialkylformamides | Molten acid, heating | Direct conversion, phosgene-free product. google.com |

Utilizing Environmentally Benign Reagents and Media

In addition to eliminating solvents, the use of greener reagents and alternative reaction media represents a significant advance in the sustainable synthesis of this compound and its analogs.

Environmentally Benign Reagents

The development of phosgene-free methods is a primary target in green chemistry due to the extreme toxicity of phosgene. acs.org Bis(trichloromethyl) carbonate (BTC) serves as a safer, solid phosgene equivalent. jcsp.org.pk It is a stable crystalline solid that is easier and safer to handle, transport, and store compared to gaseous phosgene. jcsp.org.pk The reaction of a carboxylic acid with BTC and catalytic DMF provides the corresponding acyl chloride under mild conditions and in good yields, presenting an environmentally friendlier alternative. jcsp.org.pk

Another innovative approach avoids traditional toxic chlorinating agents like thionyl chloride and phosphoryl chloride altogether. A method has been developed for the preparation of the Vilsmeier-Haack reagent from phthaloyl dichloride and DMF. scirp.org This pre-formed reagent can then be used to convert aromatic carboxylic acids into their corresponding acid chlorides in good yields. scirp.org This pathway circumvents the need for more hazardous, conventional reagents. scirp.org Furthermore, flow chemistry techniques have been developed for the on-demand synthesis of acyl chlorides using phosgene generated in-situ from chloroform, which confines the toxic gas to the flow system, enhancing safety. acs.org

Environmentally Benign Media

Ionic liquids (ILs) have emerged as green reaction media due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.orggoogle.com They can function as both the solvent and catalyst in various chemical transformations, including those involving acyl chlorides. google.comnih.gov For instance, Friedel-Crafts acylation reactions can be performed using acyl chlorides in certain ionic liquids without the need for traditional Lewis acid catalysts or volatile organic solvents. google.combeilstein-journals.org The synthesis of this compound could potentially be achieved by reacting (E)-pent-2-enoic acid with a chlorinating agent within an ionic liquid medium, which could then be recovered and reused. rsc.orggoogle.com

Aqueous media, specifically phosphate (B84403) buffer, have been successfully used for the rapid and efficient synthesis of amides from various acid chlorides under neutral, metal-free conditions. tandfonline.com While this applies to the subsequent reaction of an acyl chloride, it demonstrates the potential for using water as a green solvent in related transformations, challenging the traditional view that acid chlorides are incompatible with aqueous environments. tandfonline.com

Table 2: Green Reagents and Media for Acyl Chloride Synthesis

| Approach | Reagent/Medium | Key Features |

|---|---|---|

| Safer Reagent | Bis(trichloromethyl) Carbonate (BTC) | Solid, stable, and safer alternative to phosgene. jcsp.org.pk |

| Alternative Reagent | Vilsmeier-Haack reagent from Phthaloyl Dichloride/DMF | Avoids toxic chlorinating agents like SOCl₂ and POCl₃. scirp.org |

| In-situ Generation | Phosgene from Chloroform (Flow Chemistry) | Enhances safety by confining toxic gas. acs.org |

| Green Medium | Ionic Liquids (ILs) | Recyclable, non-volatile, can act as both solvent and catalyst. rsc.orggoogle.combeilstein-journals.org |

Reactivity and Mechanistic Investigations of E Pent 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reactions of (E)-pent-2-enoyl chloride involve the nucleophilic acyl substitution at the carbonyl carbon. This class of reactions proceeds via a general addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, regenerating the carbonyl group and yielding the substituted product. evitachem.comchemguide.co.uk

Esterification Reactions

This compound readily reacts with alcohols in a process known as esterification to form the corresponding (E)-pent-2-enoate esters. The reaction is typically rapid and highly exothermic, often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct that is formed. chemguide.co.uk The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride.

A representative example is the reaction with ethanol (B145695) to produce ethyl (E)-pent-2-enoate.

Table 1: Examples of Esterification Reactions

| Alcohol | Base | Product |

|---|---|---|

| Methanol (B129727) | Pyridine | Methyl (E)-pent-2-enoate |

| Ethanol | Pyridine | Ethyl (E)-pent-2-enoate |

Amide Bond Formation and Peptide Synthesis

The reaction of this compound with primary or secondary amines provides a direct route to the synthesis of N-substituted (E)-pent-2-enamides. These reactions are generally very fast and are a common method for forming amide bonds. chemguide.co.uk Due to the high reactivity of the acyl chloride, the reaction often proceeds to completion at room temperature. It is standard practice to use two equivalents of the amine; one acts as the nucleophile, and the second acts as a base to sequester the HCl produced. Alternatively, an external non-nucleophilic base like triethylamine can be used. commonorganicchemistry.com This reaction is fundamental in the synthesis of various organic compounds, including those of pharmaceutical interest. smolecule.com

Table 2: Examples of Amide Bond Formation

| Amine | Base | Product |

|---|---|---|

| Ammonia | Excess Ammonia | (E)-pent-2-enamide |

| Methylamine | Excess Methylamine | N-methyl-(E)-pent-2-enamide |

| Diethylamine | Triethylamine | N,N-diethyl-(E)-pent-2-enamide |

While the high reactivity of acyl chlorides can be advantageous, it can also be a drawback in the context of delicate peptide synthesis, where racemization of chiral centers is a concern. The activation of amino acids as acyl chlorides is generally avoided in modern solid-phase or solution-phase peptide synthesis in favor of milder coupling reagents that minimize this side reaction. However, the fundamental reaction illustrates a key method for creating the peptide linkage.

Ketone Formation via Organometallic Reagents

The synthesis of ketones from this compound can be achieved using specific organometallic reagents. While highly reactive organometallics like Grignard reagents or organolithium compounds typically react twice with acyl chlorides to yield tertiary alcohols, less reactive organocuprates, also known as Gilman reagents (R₂CuLi), are well-suited for the synthesis of ketones.

The reaction with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), proceeds via nucleophilic acyl substitution to deliver a ketone. The key to the success of this reaction is that organocuprates are significantly less reactive than the resulting ketone product towards further nucleophilic attack, allowing the ketone to be isolated in good yield. For instance, the reaction of this compound with lithium diethylcuprate would be expected to produce (E)-hept-5-en-4-one.

Table 3: Ketone Synthesis using Organocuprates

| Organocuprate Reagent | Solvent | Product |

|---|---|---|

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Diethyl ether | (E)-hex-4-en-3-one |

| Lithium diethylcuprate ((C₂H₅)₂CuLi) | Tetrahydrofuran | (E)-hept-5-en-4-one |

Anhydride (B1165640) Formation

This compound can react with a carboxylate salt, such as sodium (E)-pent-2-enoate, to form a carboxylic anhydride. This reaction also follows the nucleophilic acyl substitution pathway, where the carboxylate anion acts as the nucleophile. This method can be used to prepare both symmetrical and mixed anhydrides. For example, reacting this compound with sodium acetate (B1210297) would yield acetic (E)-pent-2-enoic anhydride, a mixed anhydride.

Table 4: Anhydride Formation Reactions

| Carboxylate Salt | Product |

|---|---|

| Sodium acetate | Acetic (E)-pent-2-enoic anhydride |

| Sodium (E)-pent-2-enoate | (E)-pent-2-enoic anhydride |

Reactions Involving the α,β-Unsaturated Moiety

The presence of the carbon-carbon double bond in conjugation with the carbonyl group makes this compound susceptible to addition reactions at the double bond. The electron-withdrawing effect of the carbonyl group makes the β-carbon electrophilic.

Conjugate (Michael) Addition Reactions

This compound can act as a Michael acceptor, undergoing conjugate addition (or 1,4-addition) with various soft nucleophiles. masterorganicchemistry.com In this reaction, the nucleophile attacks the β-carbon of the α,β-unsaturated system. This type of reaction is synthetically useful for the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position.

Nucleophiles that typically favor conjugate addition include enolates, amines, thiols, and organocuprates. masterorganicchemistry.com The reaction with organocuprates is particularly noteworthy as it can be directed towards either 1,2-addition (ketone formation, as discussed in 3.1.3) or 1,4-addition. Softer, less basic nucleophiles and specific reaction conditions tend to favor the 1,4-addition pathway. For example, the reaction of an enolate derived from a β-ketoester with this compound would be expected to yield a 1,4-adduct.

Table 5: Examples of Conjugate Addition Reactions

| Nucleophile (Michael Donor) | Product |

|---|---|

| Diethyl malonate (with base) | Diethyl 2-(1-chloro-1-oxopentan-3-yl)malonate |

| Thiophenol | 3-(Phenylthio)pentanoyl chloride |

It is important to note that in the case of conjugate addition to an acyl chloride, the initial product still contains the highly reactive acyl chloride functionality, which can undergo subsequent reactions, either with another equivalent of the nucleophile or during aqueous workup (hydrolysis to the carboxylic acid).

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in this compound, being part of an α,β-unsaturated system, renders it an effective dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. The electron-withdrawing acyl chloride group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. This reaction provides a powerful and stereospecific method for the construction of six-membered rings. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com

The general scheme for the Diels-Alder reaction involving this compound is as follows:

This compound + Diene → Cyclohexene (B86901) derivative

The stereochemical outcome of the Diels-Alder reaction is highly predictable. The reaction is concerted and proceeds through a boat-like transition state, leading to the syn addition of the dienophile to the diene. Consequently, the stereochemistry of the dienophile is retained in the product. For this compound, this means that the substituents on the double bond will have a specific orientation in the resulting cyclohexene ring. masterorganicchemistry.com

Lewis Acid Catalysis:

The reactivity of α,β-unsaturated acyl chlorides like this compound in Diels-Alder reactions can be significantly enhanced by the use of Lewis acid catalysts. nih.govnih.gov Lewis acids coordinate to the carbonyl oxygen of the acyl chloride, further lowering the energy of the LUMO and increasing the dienophile's reactivity. acs.org This catalysis not only accelerates the reaction but can also influence its regio- and stereoselectivity. iitd.ac.in For instance, chiral Lewis acids have been employed to achieve asymmetric induction in Diels-Alder reactions of α,β-unsaturated carbonyl compounds, yielding products with high enantiomeric excess. nih.gov

Mechanistic Considerations:

The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process. wikipedia.org However, the degree of synchronicity in the bond formation can vary depending on the substituents on both the diene and the dienophile. For polar Diels-Alder reactions, which would be the case for this compound due to its polarized double bond, the transition state may have some zwitterionic character. mdpi.com Computational studies on similar systems help in understanding the electronic effects and the geometry of the transition states, which are crucial for predicting the reaction's outcome. nih.gov

While specific documented examples of Diels-Alder reactions with this compound are not extensively detailed in readily available literature, the principles of cycloaddition reactions with analogous α,β-unsaturated carbonyl compounds provide a strong basis for predicting its behavior. The combination of the activating acyl chloride group and the potential for Lewis acid catalysis makes this compound a promising substrate for the stereocontrolled synthesis of complex cyclic systems.

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can serve as an acylating agent in Friedel-Crafts reactions to introduce a pentenoyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride for attack by the aromatic substrate.

The general reaction is as follows:

Ar-H + (E)-CH₃CH₂CH=CHCOCl --(Lewis Acid)--> Ar-COCH=CHCH₂CH₃ + HCl

The mechanism involves the formation of a highly electrophilic acylium ion, or a complex of the acyl chloride with the Lewis acid, which then attacks the electron-rich aromatic ring. A subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the acylated product.

A key consideration in the Friedel-Crafts acylation with an α,β-unsaturated acyl chloride is the potential for competing reactions. The presence of the double bond introduces the possibility of polymerization or addition reactions under the strongly acidic conditions of the reaction. The choice of Lewis acid and reaction conditions is therefore critical to favor the desired acylation pathway. While the carbonyl group of the product is deactivating towards further substitution, preventing polyacylation, the reactivity of the double bond must be carefully managed.

Catalytic Transformations

The dual functionality of this compound makes it a substrate for a variety of catalytic transformations, enabling the synthesis of diverse molecular architectures.

The acyl chloride moiety of this compound can participate in transition metal-catalyzed cross-coupling reactions. While specific examples of Stille-type couplings with this exact compound are not prevalent in the literature, the general reactivity of acyl chlorides in such reactions is well-established. In a Stille coupling, an organotin compound is coupled with an organic halide (or pseudo-halide) in the presence of a palladium catalyst.

A hypothetical Stille-type coupling involving this compound would proceed as follows:

(E)-CH₃CH₂CH=CHCOCl + R-Sn(Alkyl)₃ --(Pd catalyst)--> (E)-CH₃CH₂CH=CHCOR + (Alkyl)₃SnCl

This reaction would provide a method for the synthesis of α,β-unsaturated ketones with a variety of R groups. The success of such a reaction would depend on the choice of catalyst, ligands, and reaction conditions to ensure that the cross-coupling at the acyl chloride is favored over potential reactions at the double bond.

Organocatalysis offers a powerful, metal-free approach to asymmetric synthesis. This compound, as an α,β-unsaturated carbonyl compound, is a potential substrate for various organocatalytic transformations. For instance, chiral amines can catalyze the conjugate addition of nucleophiles to the double bond via the formation of a transient iminium ion. This activation mode lowers the LUMO of the enoyl system, facilitating the attack of a nucleophile.

A general scheme for an organocatalytic conjugate addition is:

Nucleophile + (E)-CH₃CH₂CH=CHCOCl --(Chiral Amine Catalyst)--> Nucleophile-CH(CH₂CH₃)CH₂COCl

This approach can lead to the formation of chiral products with high enantioselectivity. The acyl chloride can then be further functionalized.

Beyond traditional Friedel-Crafts conditions, other catalytic methods can be employed for acylation reactions using this compound. For example, solid acid catalysts can be used as reusable and more environmentally benign alternatives to stoichiometric Lewis acids in Friedel-Crafts type reactions. These catalysts can promote the acylation of aromatic and heterocyclic compounds under milder conditions.

Stereoselective Transformations Initiated by this compound

The presence of a prochiral center at the β-carbon and the potential to generate new stereocenters through various reactions make this compound a valuable starting material for stereoselective synthesis.

Asymmetric conjugate additions, as mentioned in the context of organocatalysis, are a prime example of stereoselective transformations. By employing chiral catalysts, it is possible to control the absolute stereochemistry of the newly formed stereocenter.

Furthermore, in cycloaddition reactions such as the Diels-Alder reaction, the facial selectivity of the approach of the diene to the dienophile can be controlled using chiral Lewis acids or by attaching a chiral auxiliary to the diene. This would result in the formation of enantiomerically enriched cyclohexene derivatives.

The development of stereoselective reactions involving this compound is an active area of research, as it provides access to chiral building blocks that are important in the synthesis of pharmaceuticals and other biologically active molecules.

Stereoselective Acylation Reactions

The acyl chloride moiety of this compound is a potent acylating agent. In the context of stereoselective synthesis, it can be reacted with chiral nucleophiles, such as alcohols or amines, to generate chiral esters and amides. The stereoselectivity in these reactions is typically substrate-controlled, where the inherent chirality of the nucleophile dictates the facial selectivity of its attack on the acyl chloride.

Kinetic resolution is a key application of stereoselective acylation. In this process, this compound can be used to selectively acylate one enantiomer of a racemic chiral alcohol or amine at a faster rate than the other. This difference in reaction rates, often enhanced by a chiral catalyst, allows for the separation of the unreacted enantiomer from the acylated product, both in high enantiomeric purity. The efficiency of such resolutions is dependent on the steric and electronic matching between the acyl chloride, the chiral nucleophile, and the catalyst employed.

Enantioselective Cyclocondensations

The conjugated system of this compound makes it a valuable component in cycloaddition and cyclocondensation reactions for the construction of chiral cyclic molecules. Research has demonstrated its utility in highly enantioselective processes, where the stereochemical outcome is controlled by a chiral catalyst.

A notable example is the copper-catalyzed [3+2] cycloaddition between this compound and α-iminoesters to synthesize highly substituted pyrrolidine (B122466) rings. The stereochemical course of this reaction has been found to be remarkably dependent on the reaction temperature, a phenomenon known as temperature-dependent stereodivergence. smolecule.com In the presence of a copper(II) acetate catalyst, the reaction can be directed to selectively form different diastereomers of the product. Specifically, at a controlled temperature of –15°C, the reaction proceeds with excellent stereocontrol, yielding the cis-pyrrolidine derivative with very high diastereoselectivity and enantioselectivity. smolecule.com

| Catalyst | Temperature (°C) | Product Configuration | Diastereoselectivity (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cu(OAc)₂ | -15 | cis-pyrrolidine | >99:1 | 90% |

This high degree of stereocontrol is attributed to the formation of a chiral complex between the copper catalyst and the substrates, which orchestrates the approach of the reactants and dictates the stereochemistry of the newly formed chiral centers.

Diastereoselective Conjugate Additions

The electrophilic nature of the β-carbon in the α,β-unsaturated system of this compound allows it to undergo conjugate addition reactions (Michael additions). When this reaction is performed with a chiral nucleophile or in the presence of a chiral catalyst, it can proceed with high diastereoselectivity.

Organocuprates, particularly Gilman reagents (lithium dialkylcuprates), are common nucleophiles for conjugate additions to α,β-unsaturated carbonyl compounds. The diastereoselectivity of such an addition to this compound can be controlled by several factors. If the nucleophile itself contains a stereocenter, the reaction can favor the formation of one diastereomer due to steric interactions in the transition state. Alternatively, the use of chiral ligands on the copper atom can create a chiral environment that directs the nucleophile to one face of the double bond, leading to a specific diastereomeric product. The resulting enolate intermediate can then be trapped to generate a product with two or more defined stereocenters.

Investigation of Reaction Intermediates

Understanding the transient species formed during reactions of this compound is crucial for elucidating reaction mechanisms and optimizing conditions. Several key intermediates have been proposed and studied in its various transformations.

Acylammonium Salts

In many nucleophilic acyl substitution reactions, particularly those catalyzed by tertiary amines (e.g., pyridine, 4-dimethylaminopyridine (B28879) or DMAP), the reaction proceeds through a highly reactive acylammonium salt intermediate. When this compound is treated with a nucleophilic catalyst of this type, the catalyst attacks the carbonyl carbon to displace the chloride ion, forming a quaternary acylammonium salt.

This intermediate is significantly more electrophilic at the carbonyl carbon than the parent acyl chloride. The positive charge on the nitrogen atom acts as a powerful electron-withdrawing group, further activating the carbonyl group towards attack by a weakly basic nucleophile (such as an alcohol). The subsequent reaction with the nucleophile regenerates the catalyst and forms the final acylated product. This catalytic cycle allows for efficient acylation under mild conditions.

Tetrahedral Intermediates in Nucleophilic Acyl Substitution

The generally accepted mechanism for nucleophilic acyl substitution reactions of acyl chlorides involves a two-step addition-elimination pathway that proceeds through a transient tetrahedral intermediate. libretexts.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of this compound. evitachem.com This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgevitachem.com

Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen atom reforms the C=O π-bond, and in the process, the chloride ion—an excellent leaving group—is ejected. evitachem.comlibretexts.orgoregonstate.edu

While this tetrahedral intermediate is the cornerstone of the accepted mechanism, some theoretical and computational studies have questioned its universal existence as a stable species. nih.gov For certain reactions of acid chlorides, a concerted S(N)2-like mechanism, where the nucleophile attacks and the leaving group departs in a single step without a discernible intermediate, has been proposed as a possible alternative pathway. nih.gov However, for most reactions of this compound, the model involving a tetrahedral intermediate remains the most widely used framework for explaining its reactivity. libretexts.orgevitachem.com

Mixed Carboxylic-Dichlorophosphoric Anhydrides (in Synthesis Context)

In certain methods for synthesizing acyl chlorides from their corresponding carboxylic acids, reactive intermediates other than the acyl chloride itself can be the true acylating species. When a reagent such as phosphoryl chloride (POCl₃) is used to convert (E)-pent-2-enoic acid into this compound, a mixed carboxylic-dichlorophosphoric anhydride can be formed as a key intermediate. uni-stuttgart.de

This mixed anhydride, (E)-pent-2-enoyl dichlorophosphate, is a highly potent acylating agent. It is proposed to form from the reaction of the carboxylate salt with POCl₃. uni-stuttgart.de This intermediate is often more reactive than the final acyl chloride product. Its formation and subsequent reaction with nucleophiles (such as the chloride ion also present in the reaction mixture) can be the dominant pathway for the formation of the desired acyl chloride. The identification of these mixed anhydrides as true, albeit transient, intermediates provides a more complete picture of the mechanism of acyl chloride synthesis using phosphorus-based reagents. uni-stuttgart.de

Advanced Characterization and Analytical Methodologies for E Pent 2 Enoyl Chloride and Its Intermediates

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (E)-pent-2-enoyl chloride. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provides a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural confirmation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments. The chemical shifts (δ) and coupling constants (J) are highly characteristic. The two vinyl protons on the C2 and C3 carbons exhibit a large coupling constant (J), typically in the range of 12–16 Hz, which is definitive for the (E) or trans configuration. Analysis of related compounds, such as derivatives and the precursor acid, helps in predicting the spectral features. rsc.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, confirming the five carbon atoms of the pentenoyl backbone. The carbonyl carbon of the acyl chloride is particularly diagnostic, appearing significantly downfield. Data from related acyl chlorides suggest this peak would be found in the range of 168-171 ppm. wiley-vch.de

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on analysis of structurally similar compounds.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| 1 | ¹³C | 168 - 171 | Singlet | - |

| 2 | ¹H | 6.2 - 6.4 | Doublet | ~15 |

| 2 | ¹³C | 125 - 128 | Singlet | - |

| 3 | ¹H | 7.0 - 7.2 | Doublet of Triplets | ~15, ~7 |

| 3 | ¹³C | 155 - 158 | Singlet | - |

| 4 | ¹H | 2.3 - 2.5 | Quintet (or dq) | ~7.5, ~7 |

| 4 | ¹³C | 28 - 31 | Singlet | - |

| 5 | ¹H | 1.1 - 1.3 | Triplet | ~7.5 |

| 5 | ¹³C | 11 - 13 | Singlet | - |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the key functional groups present in this compound. The spectra are dominated by absorptions corresponding to the acyl chloride and the trans-disubstituted alkene moieties.

The most characteristic band in the IR spectrum is the very strong carbonyl (C=O) stretching vibration of the acyl chloride group, which is expected to appear at a high wavenumber, typically around 1770-1800 cm⁻¹. wiley-vch.de The carbon-carbon double bond (C=C) stretch of the α,β-unsaturated system gives rise to a band in the 1620-1655 cm⁻¹ region. google.comdocbrown.info Furthermore, the (E)-geometry of the double bond is confirmed by a characteristic out-of-plane C-H bending vibration in the 960-980 cm⁻¹ range. docbrown.info The analysis of its precursor, (E)-pent-2-enoic acid, shows a shift in the carbonyl frequency upon conversion to the more electrophilic acyl chloride. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1770 - 1800 | Very Strong |

| C=C (Alkene) | Stretch | 1620 - 1655 | Medium |

| =C-H (Alkene) | Stretch | 3000 - 3100 | Medium |

| =C-H (Alkene, trans) | Out-of-plane Bend | 960 - 980 | Strong |

| C-H (Alkyl) | Stretch | 2850 - 2970 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Under electron ionization (EI-MS), the molecule produces a characteristic molecular ion peak.

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit two molecular ion peaks: [M]⁺ at m/z 118 and [M+2]⁺ at m/z 120, with a relative intensity ratio of approximately 3:1. docbrown.info This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.

Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (Cl•) or the entire chlorocarbonyl group (•COCl). Fragmentation of the alkyl chain is also observed.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Description |

| 118 / 120 | [C₅H₇ClO]⁺ | Molecular ion peak ([M]⁺ / [M+2]⁺) |

| 89 / 91 | [C₄H₄ClO]⁺ | Loss of ethyl radical (•C₂H₅) |

| 83 | [C₅H₇O]⁺ | Loss of chlorine radical (•Cl) |

| 55 | [C₄H₇]⁺ | Loss of chlorocarbonyl radical (•COCl) |

| 55 | [C₃H₃O]⁺ | Cleavage leading to propionyl cation |

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. Given the compound's reactivity, specialized techniques are required.

Normal Phase Chromatography

Normal phase chromatography is a suitable technique for the analysis and purification of acyl chlorides, provided that appropriate conditions are used. americanpharmaceuticalreview.com Due to the high reactivity of the acyl chloride functional group, especially its susceptibility to hydrolysis and reaction with nucleophiles, standard reversed-phase HPLC using aqueous-alcoholic mobile phases is not viable. bldpharm.com

The primary challenge in normal phase chromatography is the potential for the acyl chloride to react with the polar stationary phase, which is typically silica (B1680970) gel. americanpharmaceuticalreview.comdocbrown.info Silica surfaces possess silanol (B1196071) groups (Si-OH) that can act as nucleophiles, leading to degradation of the analyte on the column. To mitigate this, non-polar mobile phases without protic or basic modifiers, such as mixtures of hexane (B92381) and ethyl acetate (B1210297), are employed. rsc.orgrsc.org This method is particularly well-suited for in-process control monitoring, where the consumption of starting materials and the formation of the product can be tracked. americanpharmaceuticalreview.com Flash chromatography using a hexane/ethyl acetate gradient has been successfully used to purify products synthesized from this compound, demonstrating the utility of this approach. wiley-vch.dersc.org

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to normal phase HPLC for the analysis of labile compounds like acyl chlorides. americanpharmaceuticalreview.com SFC typically uses supercritical carbon dioxide as the main mobile phase, which is non-protic and inert, thus preventing the degradation of the analyte. scbt.com

SFC offers several advantages, including high efficiency, rapid analysis times, and reduced consumption of organic solvents, making it a "green" analytical technique. scbt.com While this compound itself is achiral, SFC is exceptionally valuable for the analysis of its chiral derivatives and intermediates, which are common in asymmetric synthesis. The technique provides excellent resolution for chiral separations on both analytical and preparative scales. scbt.comacs.org For the analysis of acyl chlorides, care must be taken to use co-solvents that are not reactive, avoiding alcohols like methanol (B129727) in favor of less nucleophilic options when possible. americanpharmaceuticalreview.com This makes SFC a highly effective tool for purity determination and quality control in synthetic pathways involving this compound.

Derivatization Strategies for Enhanced Analysis

The inherent reactivity of the acyl chloride functional group in this compound presents significant challenges for its direct analytical characterization. americanpharmaceuticalreview.comfiveable.me Acyl chlorides readily react with nucleophiles such as water and alcohols, leading to rapid degradation into the corresponding carboxylic acid or ester. americanpharmaceuticalreview.com This instability necessitates derivatization, a process that converts the analyte into a more stable and easily detectable compound, to achieve accurate and sensitive analysis. americanpharmaceuticalreview.comlibretexts.org Derivatization strategies serve to stabilize the molecule for analysis by techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) while often enhancing detector response. americanpharmaceuticalreview.comlibretexts.org

The primary goals of derivatizing this compound are to:

Increase Stability: Conversion to a less reactive species, such as an ester or amide, prevents degradation during sample preparation and chromatographic analysis. americanpharmaceuticalreview.com

Enhance Detectability: For analyses lacking a mass spectrometer, the introduction of a chromophoric or fluorophoric tag is crucial for sensitive detection by UV-Visible or fluorescence detectors. americanpharmaceuticalreview.comnih.gov

Improve Chromatographic Behavior: Modifying the analyte's polarity and volatility improves peak shape, resolution, and retention in both GC and reversed-phase HPLC systems. libretexts.org

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization is often employed to generate a stable analyte suitable for aqueous mobile phases used in reversed-phase (RP-HPLC) methods. americanpharmaceuticalreview.com If the acyl chloride itself lacks a strong chromophore, as is the case with this compound, introducing a UV-absorbing moiety is a common and effective strategy. americanpharmaceuticalreview.com

A straightforward approach involves esterification. Simply dissolving the acyl chloride in an alcohol rapidly converts it to the corresponding ester, which is more stable in the aqueous media typical of RP-HPLC. americanpharmaceuticalreview.com However, when enhanced sensitivity is required, more complex reagents are utilized. The reaction with nitro-substituted anilines or phenylhydrazines can shift the UV absorption spectrum of the resulting derivative to longer wavelengths, thereby minimizing potential matrix interferences. researchgate.net For instance, 2-nitrophenylhydrazine (B1229437) has been selected as a suitable derivatization reagent because its derivatives absorb maximally around 395 nm. researchgate.net This method has proven to be highly specific and sensitive, with detection limits in the range of 0.01–0.03 μg mL⁻¹ after optimization of reaction conditions. researchgate.net

Another strategy involves using reagents like 4-nitrophenol, which reacts with the acyl chloride to form an ester with a functional group that provides strong UV absorbance. americanpharmaceuticalreview.com This allows for reliable quantification even at trace levels. When selecting a derivatizing agent, it is critical that the resulting product is distinct from any potential impurities or degradants that could form during manufacturing or storage. americanpharmaceuticalreview.com

| Derivatizing Reagent | Target Analyte Group | Resulting Derivative | Analytical Enhancement |

|---|---|---|---|

| Methanol | Acyl Chloride | Methyl Ester | Increased stability for RP-HPLC analysis. americanpharmaceuticalreview.comresearchgate.net |

| 4-Nitrophenol | Acyl Chloride | 4-Nitrophenyl Ester | Introduction of a strong UV chromophore for enhanced sensitivity. americanpharmaceuticalreview.com |

| 2-Nitrophenylhydrazine | Acyl Chloride | 2-Nitrophenylhydrazide | Creates a derivative with maximum UV absorbance shifted to ~395 nm, minimizing matrix interference. researchgate.net |

| Polymer-immobilized 8-amino-2-naphthoxide | Acyl Chloride | Naphthylamide Derivative | Enables UV, fluorescence, and electrochemical detection at low concentrations. oup.com |

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to improve the volatility and thermal stability of analytes. libretexts.org The direct analysis of acyl chlorides by GC is problematic due to their reactivity and potential for adsorption on the column. libretexts.org Converting this compound to a more volatile and stable derivative, such as its methyl or ethyl ester via reaction with the corresponding alcohol, is a common approach. americanpharmaceuticalreview.comresearchgate.net

For trace-level analysis of carbonyl compounds, reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) are widely used. researchgate.netcoresta.orgnih.gov PFBHA reacts with carbonyl groups to form stable oxime derivatives that are highly volatile and exhibit excellent sensitivity under electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry. researchgate.netnih.gov While typically used for aldehydes and ketones, this strategy can be adapted for acyl chlorides after their conversion to a more stable intermediate. The introduction of the pentafluorobenzyl group significantly lowers detection limits. researchgate.net

The selection of the appropriate derivatization strategy depends on the analytical objective, the required sensitivity, and the available instrumentation. For routine analysis, simple esterification may suffice, while trace-level quantification as a potential genotoxic impurity would necessitate the use of highly sensitive derivatizing agents coupled with mass spectrometry detection. americanpharmaceuticalreview.com

| Reagent | Analyte Type | Reaction Conditions | Analytical Method | Key Finding |

|---|---|---|---|---|

| 2-Nitrophenylhydrazine | Acyl Chlorides | Room temperature, 30 min reaction time. researchgate.net | HPLC-UV | Achieved detection limits of 0.01–0.03 μg mL⁻¹, suitable for trace analysis. researchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) with EDC | Short-Chain Fatty Acids | 40°C for 30 min or 20°C for 60 min. frontiersin.orgdiva-portal.org | HPLC-MS/MS | Complete conversion to stable hydrazone derivatives for sensitive quantification. frontiersin.orgdiva-portal.org |

| PFBHA | Carbonyl Compounds | Room temperature for 24 hours. coresta.org | GC-MS | Produces stable, volatile derivatives with high sensitivity, especially in NCI mode. researchgate.netcoresta.org |

| 2,4-Dibromoacetophenone | Short-Chain Carboxylic Acids | 45 ± 2°C for 60 min with triethylamine (B128534). researchgate.net | RP-HPLC-UV | Forms derivatives with high molar absorptivity for sensitive UV detection at ~260 nm. researchgate.net |

Applications of E Pent 2 Enoyl Chloride in Complex Molecule Synthesis

As Building Blocks for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

(E)-pent-2-enoyl chloride is a key reagent in the synthesis of chiral molecules, which are fundamental in modern pharmaceuticals. Its primary application in this sector is in the formation of chiral α,β-unsaturated amides, which are important structural motifs in many biologically active compounds. smolecule.com The acyl chloride group readily reacts with the amino group of chiral auxiliaries or amine-containing intermediates to form a stable amide bond. This reaction introduces the pentenoyl group into a molecule, which can then be further manipulated.

One of the significant applications of this methodology is in the synthesis of precursors for non-proteinogenic amino acids, such as chiral fluorinated amino acids. These modified amino acids are of great interest in drug discovery as they can enhance the metabolic stability and conformational properties of peptides and other pharmaceutical agents. The general approach involves the acylation of a chiral auxiliary with this compound, followed by a series of stereocontrolled transformations to construct the desired amino acid scaffold.

Furthermore, the α,β-unsaturated carbonyl moiety in the resulting intermediates is susceptible to various synthetic operations, including conjugate additions and cycloadditions. These reactions allow for the introduction of additional functional groups and the construction of complex carbocyclic and heterocyclic ring systems that are often found in the core structures of pharmaceutical agents.

Table 1: Key Reactions of this compound in Pharmaceutical Intermediate Synthesis

| Reaction Type | Reagent/Catalyst | Product Type | Significance in Pharmaceutical Synthesis |

| Acylation of Chiral Auxiliaries | Chiral amine | Chiral α,β-unsaturated amides | Introduction of chirality and a versatile functional group for further elaboration. |

| Conjugate Addition | Nucleophiles | β-functionalized carbonyl compounds | Formation of new carbon-carbon or carbon-heteroatom bonds at the β-position. |

| Cycloaddition Reactions | Dienes, Dipoles | Cyclic and heterocyclic compounds | Construction of complex ring systems present in many APIs. |

Role in Natural Product Synthesis

The structural motifs accessible from this compound are prevalent in a wide array of natural products. Consequently, this reagent has been employed as a strategic starting material in the total synthesis of several complex natural products. Its ability to participate in stereocontrolled carbon-carbon bond-forming reactions is particularly valuable in this context.

Organocatalytic cycloaddition reactions utilizing α,β-unsaturated acyl chlorides like this compound have emerged as a powerful tool for the enantioselective synthesis of highly substituted carbocycles and heterocycles. In the presence of chiral amine catalysts, such as cinchona alkaloids, this compound can form chiral α,β-unsaturated acylammonium intermediates. These intermediates exhibit enhanced electrophilicity at the β-position, facilitating reactions with various nucleophiles and dienes with high stereocontrol. This methodology provides efficient access to core structures found in numerous natural products.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another important application of this compound in natural product synthesis. These reactions enable the formation of carbon-carbon bonds between the acyl chloride carbon and an organoboron compound, leading to the synthesis of α,β-unsaturated ketones. This transformation is a valuable alternative to traditional methods and has been utilized to construct key fragments of complex natural products.

Contributions to Agrochemical Synthesis

The synthesis of novel agrochemicals, including herbicides, insecticides, and fungicides, often requires the development of efficient routes to complex organic molecules. This compound serves as an important intermediate in the preparation of various agrochemical compounds. smolecule.com The reactivity of the acyl chloride allows for its incorporation into a diverse range of molecular scaffolds.

The α,β-unsaturated carbonyl moiety derived from this compound is a common feature in many biologically active molecules used in agriculture. This functional group can act as a Michael acceptor, enabling covalent interactions with biological targets, which can be the basis for the compound's pesticidal activity. The synthesis of these agrochemicals often involves the reaction of this compound with various nucleophiles to introduce the desired side chains and functional groups.

Table 2: Application of this compound in the Synthesis of Bioactive Scaffolds

| Bioactive Scaffold | Synthetic Utility of this compound | Potential Agrochemical Application |

| Substituted Amides | Reaction with primary or secondary amines to form various amide derivatives. | Herbicides, Fungicides |

| Unsaturated Ketones | Palladium-catalyzed cross-coupling with organometallic reagents. | Insecticides, Herbicides |

| Heterocyclic Compounds | Cycloaddition reactions with dienes or other multifunctional molecules. | Fungicides, Insecticides |

Utility in Functional Materials and Polymer Modification

Beyond its applications in the synthesis of bioactive molecules, this compound also finds utility in the development of functional materials and in polymer modification. The presence of a polymerizable double bond and a reactive acyl chloride group allows for its use as a monomer or as a chemical modifier for existing polymers.

This compound can participate in radical-initiated polymerization reactions to form polyesters with controlled tacticity. The properties of the resulting polymers can be tuned by copolymerization with other monomers, leading to materials with specific thermal, mechanical, or optical properties.

The acyl chloride functionality also enables the grafting of the pentenoyl group onto the surface of various polymer substrates. This surface modification can be used to introduce new functionalities, such as sites for further chemical reactions, or to alter the surface properties of the material, such as its hydrophobicity or biocompatibility. These modified polymers can find applications in areas such as specialty coatings, adhesives, and biomaterials.

Computational and Theoretical Studies on E Pent 2 Enoyl Chloride Reactivity and Stereoselectivity

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of reactions involving (E)-pent-2-enoyl chloride. By identifying transition states and intermediates, researchers can elucidate complex reaction mechanisms that are often difficult to probe experimentally. rsc.org The high reactivity of acyl chlorides is attributed to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. catalysis.blogscienceinfo.com

In the context of organocatalysis, this compound can react with a Lewis base catalyst to form a highly electrophilic α,β-unsaturated acyl ammonium (B1175870) intermediate. rsc.org DFT studies on analogous systems have shown that this intermediate is key to activating the substrate for subsequent nucleophilic attack. rsc.org Calculations can pinpoint the structures of these transient species and the associated energy barriers for their formation and subsequent reactions.

For instance, in a Michael addition reaction, DFT can model the approach of a nucleophile to the C(3) position of the α,β-unsaturated system. The calculations can determine the activation energies for different potential pathways, thereby predicting the most likely reaction mechanism. rsc.org These studies often involve locating the transition state structures that connect the reactants, intermediates, and products, providing a complete energetic profile of the reaction.

Table 1: Hypothetical Relative Energies of Stationary Points for a Reaction of this compound Calculated using DFT

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State 1 | Formation of the tetrahedral intermediate | +12.5 |

| Intermediate 1 | Tetrahedral intermediate | -5.2 |

| Transition State 2 | Proton transfer | +8.7 |

| Intermediate 2 | Protonated intermediate | -10.1 |

| Transition State 3 | C-Cl bond cleavage | +15.3 |

| Products | Final amide product + HCl | -25.0 |

| Note: These values are illustrative and representative of typical data obtained from DFT calculations. |

Stereochemical Prediction and Rationalization

A significant application of computational chemistry is the prediction and rationalization of stereoselectivity in chemical reactions. For chiral molecules synthesized from or using this compound, DFT can be a powerful predictive tool. In enantioselective catalysis, for example, the interaction between the substrate, the chiral catalyst, and the incoming reagent determines the stereochemical outcome. acs.org

DFT calculations can model the transition states leading to different stereoisomers. The difference in the calculated activation energies for these competing pathways allows for the prediction of the enantiomeric excess (ee) or diastereomeric ratio (dr) of the reaction. A lower activation energy for one transition state indicates that the corresponding stereoisomer will be the major product. rsc.org

Non-covalent interactions (NCI), such as hydrogen bonds, steric hindrance, and π-π stacking, between the catalyst and the substrate-reagent complex are often crucial for achieving high stereoselectivity. rsc.org NCI analysis, a computational tool often used in conjunction with DFT, can visualize and quantify these weak interactions, providing a clear rationale for the observed stereochemical preference. rsc.org For example, in a cinchona alkaloid-catalyzed reaction involving an α,β-unsaturated acyl chloride, DFT could elucidate how the catalyst's stereogenic centers dictate the facial selectivity of the nucleophilic attack. acs.org

Table 2: Illustrative DFT-Calculated Energy Barriers for Competing Stereoselective Pathways

| Transition State | Stereochemical Outcome | Activation Energy (kcal/mol) | Predicted Major/Minor Product |

| TS-R | Formation of the (R)-enantiomer | 10.2 | Major |

| TS-S | Formation of the (S)-enantiomer | 12.5 | Minor |

| Note: These values are for a hypothetical enantioselective reaction and demonstrate the principle of using DFT to predict stereoselectivity. |

Solvation Models and Basis Set Considerations

The accuracy of DFT calculations is highly dependent on the chosen level of theory, which includes the functional, the basis set, and the treatment of solvent effects. The choice of these parameters must be carefully considered to obtain results that are in good agreement with experimental data.

Basis Sets: Basis sets are sets of mathematical functions used to build molecular orbitals. For systems containing atoms like chlorine, it is often necessary to use basis sets that include polarization and diffuse functions, such as the Pople-style 6-31G(d) or 6-311+G(d,p) basis sets, or the Dunning-style correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). researchgate.net These larger basis sets provide a more flexible description of the electron distribution, which is crucial for accurately modeling transition states and weak interactions.

Solvation Models: Many reactions are performed in solution, and the solvent can have a significant impact on the reaction mechanism and energetics. Solvation models are used in computational chemistry to account for the effects of the solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium. These models are computationally efficient and often provide a good description of bulk solvent effects. For reactions where explicit solvent molecules play a direct role, such as in proton transfer steps, a hybrid approach combining an explicit solvent molecule with an implicit model may be necessary for higher accuracy.

The selection of the appropriate functional (e.g., B3LYP, M06-2X, ωB97X-D) is also critical. Functionals like M06-2X are often recommended for kinetics and non-covalent interactions. researchgate.net The combination of a suitable functional, a robust basis set, and an accurate solvation model is paramount for the reliable computational investigation of the reactivity and stereoselectivity of this compound.

Table 3: Common Computational Methods for Studying Acyl Chloride Reactivity

| Component | Examples | Purpose |

| DFT Functionals | B3LYP, M06-2X, ωB97X-D | Approximate the exchange-correlation energy. M06-2X is often good for kinetics. |

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVTZ | Describe the atomic orbitals. Larger basis sets provide higher accuracy. |

| Solvation Models | PCM, SMD | Account for the influence of the solvent on the reaction energetics. |

Q & A

Q. Methodological Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation.

- Purify via fractional distillation under reduced pressure to isolate the (E)-isomer .

Q. Table 1: Comparison of Chlorination Methods

| Reagent | Temperature (°C) | Yield (%) | Isomer Purity (%) |

|---|---|---|---|

| SOCl₂ + DMF | 0–5 | 85–90 | 98 |

| Oxalyl Chloride | 25 | 75–80 | 95 |

How can researchers validate the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

Advanced Research Focus

Validation requires a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans alkenes).

- ¹³C NMR : Peaks at ~170 ppm (carbonyl) and ~125 ppm (alkene carbons) verify functional groups .

- GC-MS : Quantify purity and detect volatile byproducts (e.g., hydrolyzed acid).

- FTIR : Sharp peaks at ~1800 cm⁻¹ (C=O stretch) and ~610 cm⁻¹ (C-Cl stretch) confirm acyl chloride formation .

Data Contradiction Resolution :

Discrepancies in reported spectra may arise from solvent impurities or moisture. Repeat analyses under anhydrous conditions and cross-reference with literature databases .

How should discrepancies in reported reaction yields or kinetic data for this compound be analyzed and resolved?

Advanced Research Focus

Contradictions often stem from:

Q. Methodological Steps :

Reproduce Experiments : Adopt identical conditions (solvent, temperature, reagent ratios) from conflicting studies.

Statistical Analysis : Apply t-tests or ANOVA to assess significance of yield variations .

Error Propagation : Quantify uncertainties in measurement tools (e.g., balance precision, spectrometer calibration) .

What strategies are effective in minimizing hydrolysis during the synthesis and handling of this compound?

Basic Research Focus

Hydrolysis mitigation requires:

Q. Table 2: Hydrolysis Rates Under Different Conditions

| Condition | Half-Life (hr) |

|---|---|

| Ambient (25°C, air) | 2 |

| Dry N₂, 0°C | 48 |

What computational approaches are suitable for predicting the reactivity and stability of this compound under various conditions?

Q. Advanced Research Focus

- DFT Calculations : Model transition states for chlorination or hydrolysis pathways. B3LYP/6-31G(d) is a common basis set for energy barriers .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict shelf-life in toluene vs. THF .

- QSPR Models : Correlate molecular descriptors (e.g., dipole moment, HOMO-LUMO gap) with experimental stability data .

Validation : Compare computational results with kinetic studies (e.g., Arrhenius plots) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.